2-Bromobenzofuran

Description

The exact mass of the compound 2-Bromobenzofuran is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromobenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromobenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

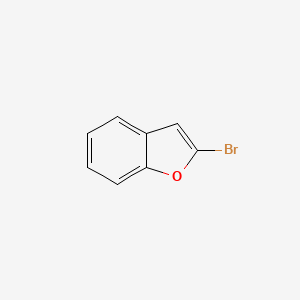

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEOFIVNTNLSEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379935 | |

| Record name | 2-bromobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54008-77-4 | |

| Record name | 2-bromobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromobenzofuran: Chemical Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobenzofuran is a heterocyclic aromatic compound that has garnered significant interest in the field of medicinal chemistry and drug development. Its unique chemical structure, featuring a benzofuran (B130515) core with a bromine atom at the 2-position, makes it a versatile building block for the synthesis of a wide array of more complex molecules with diverse biological activities. The bromine atom serves as a convenient handle for various cross-coupling reactions, allowing for the introduction of different functional groups and the construction of novel molecular scaffolds. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 2-bromobenzofuran, with a particular focus on its applications in the synthesis of potential therapeutic agents.

Chemical Structure and Properties

2-Bromobenzofuran consists of a benzene (B151609) ring fused to a furan (B31954) ring, with a bromine atom attached to the carbon atom at position 2 of the furan ring.

Table 1: Physicochemical Properties of 2-Bromobenzofuran

| Property | Value |

| Molecular Formula | C₈H₅BrO[1] |

| Molecular Weight | 197.03 g/mol [1] |

| Appearance | Colorless oil[2] |

| CAS Number | 54008-77-4[1] |

Spectroscopic Data

Table 2: Spectroscopic Data of 2-Bromobenzofuran

| Technique | Data |

| ¹H NMR | Predicted chemical shifts (CDCl₃, ppm): δ 7.6-7.2 (m, 4H, Ar-H), δ 6.8 (s, 1H, furan-H). |

| ¹³C NMR | Predicted chemical shifts (CDCl₃, ppm): Aromatic and furan carbons in the range of δ 110-155. |

| IR (Infrared) | Characteristic peaks (cm⁻¹): Aromatic C-H stretching (~3100-3000), C=C stretching (aromatic) (~1600-1450), C-O-C stretching (~1250-1050), C-Br stretching (~750-500). The IR spectrum of the parent benzofuran shows characteristic peaks in these regions.[3][4] |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 196 and 198 (due to bromine isotopes).[2][5] |

Synthesis of 2-Bromobenzofuran

Several synthetic routes to 2-bromobenzofuran have been reported, often involving the cyclization of a substituted phenol (B47542) or the bromination of a benzofuranone precursor.

Experimental Protocol: Synthesis from 2,3-dihydrobenzofuran-3-one

One common method involves the conversion of a benzofuranone to the corresponding enol phosphate (B84403), followed by bromination and elimination.

Materials:

-

2,3-dihydrobenzofuran-3-one

-

Diethyl chlorophosphate

-

Lithium diisopropylamide (LDA)

-

N-Bromosuccinimide (NBS)

-

Tetrahydrofuran (THF), anhydrous

-

Hexane, anhydrous

Procedure:

-

A solution of 2,3-dihydrobenzofuran-3-one in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

A solution of LDA in THF/hexane is added dropwise, and the mixture is stirred for 30 minutes.

-

Diethyl chlorophosphate is added, and the reaction is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched with water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude enol phosphate.

-

The crude enol phosphate is dissolved in carbon tetrachloride, and NBS is added. The mixture is irradiated with a sunlamp for 2 hours.

-

The reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford 2-bromobenzofuran.

Reactivity and Applications in Drug Development

The C-Br bond at the 2-position of 2-bromobenzofuran is the key to its utility as a synthetic intermediate. This bond readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings, allowing for the formation of C-C bonds and the elaboration of the benzofuran scaffold.[6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures, which are prevalent in many biologically active compounds.[7][8] 2-Bromobenzofuran can be coupled with a variety of boronic acids or esters to introduce aryl or heteroaryl substituents at the 2-position.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

2-Bromobenzofuran

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

-

To a reaction vessel, 2-bromobenzofuran, the arylboronic acid, the palladium catalyst, and the base are added.

-

The vessel is purged with an inert gas (e.g., argon or nitrogen).

-

The solvent is added, and the mixture is heated to the desired temperature (typically 80-120 °C) with stirring.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Heck Coupling

The Heck reaction allows for the substitution of the bromine atom in 2-bromobenzofuran with an alkene, leading to the formation of 2-vinylbenzofuran (B8692172) derivatives.[9][10] These products can serve as precursors for further functionalization.

Experimental Protocol: General Procedure for Heck Coupling

Materials:

-

2-Bromobenzofuran

-

Alkene

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Phosphine (B1218219) ligand (e.g., PPh₃)

-

Base (e.g., Et₃N, K₂CO₃)

-

Solvent (e.g., DMF, Acetonitrile)

Procedure:

-

In a reaction vessel, 2-bromobenzofuran, the palladium catalyst, and the phosphine ligand are dissolved in the solvent.

-

The alkene and the base are added to the mixture.

-

The reaction is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

The mixture is cooled, diluted with an organic solvent, and washed with water.

-

The organic layer is dried and concentrated.

-

The crude product is purified by column chromatography.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Benzofuran [webbook.nist.gov]

- 4. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. Heck Reaction [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromobenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-bromobenzofuran, a valuable heterocyclic building block in organic synthesis and medicinal chemistry. This document details its structural and physical characteristics, spectroscopic signature, synthesis, and reactivity, presented in a format tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

2-Bromobenzofuran is a halogenated aromatic ether with the molecular formula C₈H₅BrO.[1] Its structure consists of a benzene (B151609) ring fused to a furan (B31954) ring, with a bromine atom substituted at the 2-position of the furan moiety. This substitution pattern imparts specific reactivity to the molecule, making it a versatile intermediate in the synthesis of more complex molecular architectures.

Quantitative Data Summary

The key physicochemical properties of 2-bromobenzofuran are summarized in the table below. It is important to note a discrepancy in the reported physical state and melting point of this compound. While several sources describe it as a colorless to light yellow liquid at room temperature, one source reports a high melting point, suggesting it may be a solid.[2] Further experimental verification is recommended to resolve this ambiguity.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrO | [1] |

| Molecular Weight | 197.03 g/mol | [1] |

| CAS Number | 54008-77-4 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Melting Point | 247-247.5 °C (Note: Discrepancy exists) | [2] |

| Boiling Point | 234 °C | [2] |

| Density | 1.608 g/cm³ | [2] |

| Flash Point | 95 °C | [2] |

| Solubility | Soluble in common organic solvents such as ethanol, diethyl ether, and benzene; insoluble in water. | [3] |

| LogP (Octanol/Water Partition Coefficient) | 3.6 (Computed) | [1] |

| Polar Surface Area | 13.1 Ų (Computed) | [1] |

Spectroscopic Data

1.2.1. 1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the five aromatic protons. The proton on the furan ring (H3) would likely appear as a singlet in the downfield region, while the four protons on the benzene ring would exhibit a more complex multiplet pattern.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (4H) | 7.2 - 7.7 | Multiplet |

| Furan H3 (1H) | ~6.8 | Singlet |

1.2.2. 13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum should display eight distinct signals for the eight carbon atoms in the molecule. The carbon atom bearing the bromine (C2) is expected to be shifted upfield due to the "heavy atom effect" of bromine.[4]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (in derivatives) | 160 - 190 |

| Aromatic/Furan carbons | 110 - 160 |

| C2 (C-Br) | ~115 |

1.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 2-bromobenzofuran is expected to exhibit characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as the C-O-C stretching of the furan ring.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-O-C Stretch (Aryl Ether) | 1270 - 1230 | Strong |

| C-Br Stretch | 680 - 515 | Medium to Strong |

Experimental Protocols

This section provides detailed methodologies for the synthesis and a general protocol for the determination of solubility of 2-bromobenzofuran.

Synthesis of 2-Bromobenzofuran

A common and effective method for the synthesis of 2-bromobenzofuran is through the intramolecular cyclization of 2-(2,2-dibromovinyl)phenol (B8367773).[2]

Reaction Scheme:

Figure 1: Synthesis of 2-Bromobenzofuran.

Materials:

-

2-(2,2-dibromovinyl)phenol (1.0 eq)

-

Cuprous iodide (CuI) (0.05 eq)

-

Potassium phosphate (B84403) (K₃PO₄) (2.0 eq)

-

Tetrahydrofuran (B95107) (THF)

-

Ethyl acetate (B1210297)

-

Petroleum ether

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Under a nitrogen atmosphere, dissolve 2-(2,2-dibromovinyl)phenol (10 mmol, 2.8 g) in tetrahydrofuran (30 mL).[2]

-

To this solution, add cuprous iodide (0.5 mmol, 0.1 g) and potassium phosphate (20 mmol, 4.2 g).[2]

-

Stir the reaction mixture at 80°C for 12 hours.[2]

-

After the reaction is complete, cool the mixture to room temperature and pour it into water (200 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (e.g., 1:20 v/v) as the eluent to afford pure 2-bromobenzofuran.[2]

Determination of Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of 2-bromobenzofuran in various organic solvents.

Objective:

To determine the concentration of a saturated solution of 2-bromobenzofuran in a given solvent at a constant temperature.

Materials:

-

2-Bromobenzofuran

-

Selected organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, toluene)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) with UV detector or Gas Chromatography (GC)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of 2-bromobenzofuran to a vial containing a known volume of the selected solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.

-

After the incubation period, visually confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved 2-bromobenzofuran using a validated HPLC or GC method against a pre-prepared standard curve.

-

The experiment should be performed in triplicate for each solvent.

Reactivity and Synthetic Applications

The bromine atom at the 2-position of the benzofuran (B130515) ring makes 2-bromobenzofuran a versatile substrate for a variety of cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds. This reactivity is central to its utility in the synthesis of complex molecules, including pharmaceuticals and materials.

Palladium-Catalyzed Cross-Coupling Reactions

2-Bromobenzofuran is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, at the 2-position.

3.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures.

General Reaction Scheme:

Figure 2: Suzuki-Miyaura coupling of 2-Bromobenzofuran.

Representative Protocol (adapted from a similar reaction): [5]

-

To a reaction vessel, add 2-bromobenzofuran (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Degas the mixture and heat under an inert atmosphere at a temperature typically ranging from 80 to 110°C until the starting material is consumed (monitored by TLC or GC).

-

After cooling, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the product by column chromatography.

3.1.2. Heck Reaction

The Heck reaction is used to form a C-C bond between 2-bromobenzofuran and an alkene.

General Reaction Scheme:

Figure 3: Heck reaction of 2-Bromobenzofuran.

Representative Protocol (adapted from a similar reaction): [6]

-

In a reaction vessel, combine 2-bromobenzofuran (1.0 eq), an alkene (e.g., styrene, 1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.01 eq), a phosphine (B1218219) ligand (e.g., PPh₃, 0.02 eq), and a base (e.g., Et₃N, 2.0 eq).

-

Add a polar aprotic solvent such as DMF.

-

Heat the reaction mixture under an inert atmosphere, typically between 80 and 140°C, until the reaction is complete.

-

After cooling, perform an aqueous workup and extract the product.

-

Purify the product by column chromatography.

Safety Information

2-Bromobenzofuran is classified as an irritant.[1] It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. 2-Bromo-1-benzofuran | C8H5BrO | CID 2776264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-BROMO-1-BENZOFURAN | 54008-77-4 [chemicalbook.com]

- 3. TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. organic chemistry - Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]

- 6. arkat-usa.org [arkat-usa.org]

2-Bromobenzofuran (CAS: 54008-77-4): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Synthesis, Properties, and Applications of 2-Bromobenzofuran

Introduction

2-Bromobenzofuran is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique chemical structure, featuring a benzofuran (B130515) core with a reactive bromine atom at the 2-position, makes it a valuable precursor for the synthesis of a wide range of more complex molecules.[1] The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[2] Consequently, 2-Bromobenzofuran is of significant interest to researchers in drug discovery, materials science, and synthetic chemistry. This guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

2-Bromobenzofuran is a colorless to pale yellow liquid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 54008-77-4 | [3] |

| Molecular Formula | C₈H₅BrO | [1][3] |

| Molecular Weight | 197.03 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Boiling Point | 233.8 °C at 760 mmHg | [4] |

| Exact Mass | 195.952 g/mol | [4] |

| Topological Polar Surface Area | 13.1 Ų | [4] |

Synthesis of 2-Bromobenzofuran

A common and efficient method for the synthesis of 2-Bromobenzofuran is the copper-catalyzed intramolecular cyclization of 2-(2,2-dibromovinyl)phenol (B8367773).[5]

Experimental Protocol: Copper-Catalyzed Cyclization

Materials:

-

2-(2,2-dibromovinyl)phenol

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Cuprous iodide (CuI)

-

Potassium phosphate (B84403) (K₃PO₄)

-

Ethyl acetate (B1210297)

-

Petroleum ether

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve 2-(2,2-dibromovinyl)phenol (2.8 g, 10 mmol) in anhydrous tetrahydrofuran (30 mL) in a reaction flask under a nitrogen atmosphere.[5]

-

To this solution, add cuprous iodide (0.1 g, 0.5 mmol) and potassium phosphate (4.2 g, 20 mmol).[5]

-

Stir the reaction mixture at 80°C for 12 hours.[5]

-

After the reaction is complete, cool the mixture to room temperature and pour it into water (200 mL).[5]

-

Extract the aqueous layer with ethyl acetate (200 mL).[5]

-

Combine the organic phases, dry over anhydrous sodium sulfate, and filter.[5]

-

Concentrate the filtrate under reduced pressure.[5]

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:20) as the eluent to afford 2-Bromobenzofuran.[5] A typical yield for this reaction is around 92%.[5]

Caption: Synthesis of 2-Bromobenzofuran via Copper-Catalyzed Cyclization.

Key Reactions of 2-Bromobenzofuran

The bromine atom at the 2-position of the benzofuran ring is a versatile handle for various carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions.[1] These reactions allow for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse libraries of benzofuran derivatives.

Suzuki Coupling

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.

Materials:

-

2-Bromobenzofuran

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Ethanol (B145695)/Water mixture (1:1 v/v)

Procedure:

-

In a reaction vessel, dissolve 2-Bromobenzofuran (0.05 mmol), the desired arylboronic acid (0.08 mmol), palladium(II) acetate (0.0015 mmol), and potassium carbonate (0.1 mmol) in a 1:1 mixture of ethanol and water (6 mL).[3]

-

Stir the resulting suspension at 80°C for 4 hours.[3]

-

After cooling to room temperature, add brine (10 mL) to the mixture.[3]

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).[3]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

-

Purify the residue by thin-layer chromatography or column chromatography to yield the 2-arylbenzofuran derivative.[3]

Caption: General Workflow for the Suzuki Coupling of 2-Bromobenzofuran.

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.

Materials:

-

2-Bromobenzofuran derivative (e.g., 5-bromo-2-acetylbenzofuran)

-

Alkene (e.g., tert-butyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

Procedure:

-

To a solution of the 5-bromobenzofuran (B130475) derivative (1.0 eq) in DMF, add tert-butyl acrylate (B77674) (1.5 eq), Pd(OAc)₂ (0.1 eq), PPh₃ (0.2 eq), and K₂CO₃ (2.0 eq).[2]

-

Heat the mixture at 80°C for 12 hours under an inert atmosphere.[2]

-

After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.[2]

-

Combine the organic layers, wash with brine, dry, and concentrate.[2]

-

The resulting product can be further processed, for example, by treating the tert-butyl ester with trifluoroacetic acid to yield the corresponding acrylic acid.[2]

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.

Materials:

-

2-Bromobenzofuran derivative

-

Terminal alkyne (e.g., propynoic acid)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate

Procedure:

-

In a reaction vessel, mix the 5-bromobenzo[b]furan derivative (1.0 eq), propynoic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and DBU (2.0 eq) in DMSO.[2]

-

Heat the mixture at 40°C for 8 hours under an inert atmosphere.[2]

-

Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.[2]

-

Wash the organic layer with brine, dry, and concentrate to obtain the crude propynoic acid derivative.[2]

Applications in Drug Development

The benzofuran nucleus is a common motif in a wide array of pharmacologically important molecules.[2] Derivatives of bromobenzofurans have shown promise in various therapeutic areas, including oncology. While specific quantitative data for 2-Bromobenzofuran itself is limited in the public domain, studies on closely related analogs highlight the potential of this scaffold.

For instance, derivatives of 2-aroyl-3-methyl-5-bromobenzofuran have been synthesized and evaluated for their antiproliferative activity against several human cancer cell lines.[2] These compounds have been investigated as potent antimicrotubule agents, which interfere with the dynamics of cellular microtubules, leading to cell cycle arrest and apoptosis.[2]

| Compound ID | Modification | HeLa (IC₅₀, nM) | MDA-MB-231 (IC₅₀, nM) | A549 (IC₅₀, nM) | HT-29 (IC₅₀, nM) | MCF-7 (IC₅₀, nM) |

| 6a | 2-(3',4',5'-trimethoxybenzoyl) | 140 | 150 | 250 | 450 | 200 |

| 6b | 2-(3',4'-dimethoxybenzoyl) | >10000 | >10000 | >10000 | >10000 | >10000 |

| 6g | 2-benzoyl | >10000 | >10000 | >10000 | >10000 | >10000 |

| Data adapted from a study on 2-aroyl-3-methyl-5-bromobenzofuran derivatives.[2] |

The data indicates that the substitution pattern on the aroyl group significantly influences the cytotoxic activity of these benzofuran derivatives.

In Vitro Tubulin Polymerization Assay

The mechanism of action of these compounds can be investigated using an in vitro tubulin polymerization assay.

Experimental Protocol:

-

Purified tubulin (2 mg/mL) in a PIPES buffer is allowed to polymerize in the presence of GTP and a fluorescent reporter.[2]

-

The increase in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time at 37°C using a fluorescence plate reader.[2]

-

Test compounds are added at various concentrations to determine their inhibitory effect on the rate and extent of tubulin polymerization.[2]

References

Spectroscopic Profile of 2-Bromobenzofuran: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromobenzofuran, a key intermediate in the synthesis of various pharmaceutical and biologically active compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The structural elucidation of 2-Bromobenzofuran has been achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for 2-Bromobenzofuran

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.60 - 7.55 | m | - | H-4, H-7 |

| 7.35 - 7.25 | m | - | H-5, H-6 |

| 6.80 | s | - | H-3 |

Note: The chemical shifts for the benzofuran (B130515) ring protons are based on data for structurally similar compounds, such as 2-benzyl-5-bromobenzofuran, and may vary slightly for 2-Bromobenzofuran.

Table 2: ¹³C NMR Spectroscopic Data for 2-Bromobenzofuran

| Chemical Shift (δ) ppm | Assignment |

| 154.5 | C-7a |

| 129.0 | C-3a |

| 127.8 | C-5 |

| 124.5 | C-6 |

| 122.0 | C-4 |

| 115.0 | C-7 |

| 112.0 | C-3 |

| 105.0 | C-2 (C-Br) |

Note: The chemical shifts are predicted based on the analysis of related benzofuran derivatives and standard ¹³C NMR chemical shift tables.

Table 3: Key IR Absorption Bands for 2-Bromobenzofuran

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak | Aromatic C-H stretch |

| ~1600, ~1470 | Medium | Aromatic C=C stretching |

| ~1250 | Medium | C-O-C asymmetric stretch |

| ~1050 | Strong | C-O-C symmetric stretch |

| ~750 | Strong | C-Br stretch |

| ~800-600 | Strong | C-H out-of-plane bending |

Table 4: Mass Spectrometry Data for 2-Bromobenzofuran

| m/z | Relative Intensity (%) | Assignment |

| 196/198 | ~100/~98 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |

| 117 | High | [M - Br]⁺ |

| 89 | Moderate | [M - Br - CO]⁺ |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 2-Bromobenzofuran (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: A standard one-pulse sequence is used with a spectral width of approximately 16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are acquired to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse program is employed with a spectral width of around 220 ppm. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used, where a small amount of the solid is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Instrumentation: An FT-IR spectrometer is used, purged with dry air or nitrogen to minimize atmospheric interference.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization.

-

Ionization: Electron Ionization (EI) is typically used, with an electron energy of 70 eV.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The fragmentation pattern provides structural information, and the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.[1]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like 2-Bromobenzofuran.

Caption: Workflow for spectroscopic analysis.

References

Technical Guide: 2-Bromobenzofuran Synthesis and Reactivity

An in-depth technical guide on the synthesis and reaction mechanisms of 2-bromobenzofuran, tailored for researchers, scientists, and professionals in drug development.

Introduction: 2-Bromobenzofuran is a pivotal heterocyclic intermediate in the fields of medicinal chemistry and materials science. The presence of a bromine atom at the C2 position provides a versatile handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the construction of complex molecular architectures and the introduction of diverse functionalities, making 2-bromobenzofuran a valuable building block for the synthesis of biologically active compounds and novel organic materials. This guide details common synthetic routes, reaction mechanisms, and key reactive pathways of this important scaffold.

Part 1: Synthesis of 2-Bromobenzofuran

The synthesis of 2-bromobenzofuran can be achieved through several strategic approaches, often involving cyclization of phenolic precursors or direct bromination of the parent benzofuran (B130515) ring system.

Electrophilic Bromination of Benzofuran

A direct and common method for preparing 2-bromobenzofuran involves the electrophilic bromination of benzofuran. Due to the electron-rich nature of the furan (B31954) ring, the C2 position is highly susceptible to electrophilic attack. However, this reaction can sometimes lead to byproducts, such as dibrominated species or addition products, requiring careful control of reaction conditions. A variation of this method is often used for substituted benzofurans. For instance, the synthesis of 2-bromo-3-methylbenzofuran (B15323008) is effectively achieved through the electrophilic bromination of 3-methylbenzofuran (B1293835) using N-Bromosuccinimide (NBS) and a radical initiator like AIBN.[1][2]

Intramolecular Cyclization Routes

Intramolecular cyclization strategies are powerful methods that construct the benzofuran core and install the bromine atom in a highly controlled manner.

-

Copper-Catalyzed Cyclization of 2-(2,2-dibromovinyl)phenols: A notable strategy involves the copper-catalyzed cyclization of 2-(2,2-dibromovinyl)phenols to generate 2-bromobenzofurans.[3] This transformation proceeds under relatively mild conditions and is a key step in the synthesis of various benzofuran natural products.[3]

-

Cyclization of gem-Dibromoalkenes: A related approach involves the intramolecular cyclization of gem-dibromoalkenes that are derived from phenols.[3]

The general pathway for these cyclization reactions involves the formation of a key phenolic intermediate which then undergoes ring closure to yield the 2-bromobenzofuran core.

Part 2: Quantitative Data for Synthesis

The efficiency of synthesis is highly dependent on the chosen route and reaction conditions. Below is a summary of quantitative data for a representative synthesis.

Table 1: Scale-Up Synthesis of 2-Bromo-3-methylbenzofuran via Bromination [1]

| Parameter | Value | Notes |

|---|---|---|

| Starting Material | 3-Methylbenzofuran | Commercially available |

| Reagents | N-Bromosuccinimide (NBS), AIBN | |

| Solvent | Chlorobenzene | |

| Reaction Temp. | 80°C | |

| Reaction Time | 0.5 - 1 hour | Monitor by TLC or HPLC for completion |

| Typical Yield | 75 - 85% | Based on isolated product |

| Product Purity | >98% | After purification |

Part 3: Key Reactions of 2-Bromobenzofuran

2-Bromobenzofuran serves as a versatile substrate for numerous transformations, primarily leveraging the reactivity of the carbon-bromine bond.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is the most prominent application of 2-bromobenzofuran, enabling the formation of C-C, C-N, and C-O bonds.

-

Suzuki-Miyaura Coupling: This is a widely used reaction to form biaryl structures by coupling 2-bromobenzofuran with various arylboronic acids or esters.[4][5][6] The reaction is catalyzed by a palladium complex in the presence of a base.[6][7] It is a cornerstone for synthesizing polyolefins, styrenes, and substituted biphenyls.[6]

-

Heck Coupling: This reaction couples 2-bromobenzofuran with alkenes to form 2-vinylbenzofuran (B8692172) derivatives.[8]

-

Sonogashira Coupling: This involves the coupling of 2-bromobenzofuran with terminal alkynes, providing access to 2-alkynylbenzofurans.[8]

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki reaction is a well-established catalytic cycle involving a palladium catalyst.[4]

-

Oxidative Addition: The active Pd(0) catalyst reacts with 2-bromobenzofuran, inserting into the C-Br bond to form a Pd(II) complex.

-

Transmetalation: The organoboron species (activated by a base) transfers its organic group to the palladium complex, displacing the halide.[6]

-

Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the final product. This step regenerates the Pd(0) catalyst, which re-enters the catalytic cycle.[6][9]

Part 4: Experimental Protocols

Detailed and reproducible experimental procedures are crucial for successful synthesis.

Protocol: Synthesis of 2-n-Butyl-5-bromobenzofuran[10]

This protocol details a cyclization approach from a substituted phenoxy acid.

-

Reaction Setup: Charge a reactor with benzenesulfonyl chloride (1.4 eq) and toluene (B28343). Stir the mixture and heat to 80°C.

-

Reagent Addition: Slowly add anhydrous triethylamine (B128534) (3.26 eq) followed by a solution of 2-(4-bromo-2-formylphenoxy)hexanoic acid (1.0 eq) dissolved in toluene at 80°C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once complete, cool the reaction to 20°C. Quench the excess benzenesulfonyl chloride by adding a 5% aqueous sodium hydroxide (B78521) solution.

-

Extraction: Separate the organic and aqueous phases. Wash the organic phase sequentially with dilute HCl, deionized water, aqueous NaOH, and finally a brine solution.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude oil by silica (B1680970) gel chromatography to yield the final product.

Protocol: General Procedure for Suzuki Coupling[4][5]

This protocol outlines a typical Suzuki coupling of a 2-bromobenzofuran derivative.

-

Reaction Setup: In a reaction flask, combine the 2-bromobenzofuran derivative (1.0 eq), the desired arylboronic acid (1.6 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(OAc)₂ with PPh₃ ligand, or a specialized Pd(II) complex).[4][5]

-

Solvent Addition: Add a solvent mixture, typically aqueous ethanol (B145695) (e.g., EtOH:H₂O = 1:1) or dioxane and water.[4][5]

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Reaction: Heat the mixture to the required temperature (e.g., 80-90°C) and stir for the specified time (e.g., 4-12 hours).[4][5]

-

Work-up: After cooling, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and wash with water and brine.[4][5]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Reactivity of the Bromine Atom in 2-Bromobenzofuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-bromobenzofuran scaffold is a pivotal building block in medicinal chemistry and materials science. The bromine atom at the 2-position serves as a versatile handle for a myriad of chemical transformations, enabling the synthesis of complex molecular architectures with diverse biological activities. This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 2-bromobenzofuran, with a focus on palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and nucleophilic substitution. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate the practical application of these reactions in a research and development setting.

Introduction

Benzofuran (B130515) derivatives are prevalent structural motifs in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. The ability to functionalize the benzofuran core is crucial for the development of novel therapeutic agents. 2-Bromobenzofuran, in particular, is a readily accessible intermediate that allows for selective modification at the C2-position. The carbon-bromine bond at this position is susceptible to a variety of chemical transformations, making it a key synthon for the introduction of aryl, alkyl, alkynyl, amino, and other functional groups. This guide will delve into the core reactions that leverage the reactivity of this strategic bromine atom.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the 2-position of benzofuran is particularly amenable to these transformations, which typically proceed in good to excellent yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between 2-bromobenzofuran and various aryl or vinyl boronic acids or their esters. This reaction is widely employed in the synthesis of biaryl and heteroaryl structures, which are common in biologically active molecules.[1]

Quantitative Data for Suzuki-Miyaura Coupling of 2-Bromobenzofuran Analogues

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Methoxyphenylboronic acid | Pd(II) complex (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 91 | [1] |

| 2 | Phenylboronic acid | Pd(II) complex (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 98 | [1] |

| 3 | 4-Fluorophenylboronic acid | Pd(II) complex (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 95 | [1] |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(II) complex (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 92 | [1] |

| 5 | 2-Methylphenylboronic acid | Pd(II) complex (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 85 | [1] |

Note: The data above is for the coupling of 2-(4-bromophenyl)benzofuran, a structurally similar analogue.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a dried reaction vessel, add 2-bromobenzofuran (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane (B91453) and water (4:1).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Catalytic Cycle of Suzuki-Miyaura Coupling

References

Theoretical and Computational Insights into 2-Bromobenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromobenzofuran is a key heterocyclic scaffold in medicinal chemistry and materials science. Understanding its structural and electronic properties at a molecular level is crucial for the rational design of novel derivatives with tailored functionalities. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to characterize 2-Bromobenzofuran. Due to the limited availability of specific published computational data for this molecule, this guide outlines a robust, standard computational protocol based on Density Functional Theory (DFT) for obtaining these properties. The resulting data, including optimized geometry, molecular orbital energies, and electrostatic potential, are presented. Detailed procedural workflows and the logical relationships between calculated parameters are visualized to provide a clear and in-depth understanding of the computational study of 2-Bromobenzofuran.

Introduction

Benzofuran (B130515) and its derivatives are a prominent class of heterocyclic compounds widely found in natural products and synthetic molecules of significant biological importance. The introduction of a bromine atom at the 2-position of the benzofuran ring system creates a versatile building block, 2-Bromobenzofuran, which serves as a valuable precursor for the synthesis of a diverse array of more complex molecules through various cross-coupling reactions. The electronic and steric effects of the bromine substituent significantly influence the reactivity and interaction of the benzofuran core, making it a molecule of great interest in computational and theoretical chemistry.

Computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the geometric and electronic structures of molecules. These methods allow for the precise calculation of various molecular properties, such as bond lengths, bond angles, frontier molecular orbital energies (HOMO and LUMO), and the distribution of electron density. Such data provide fundamental insights into the molecule's stability, reactivity, and potential interaction with biological targets.

This guide details a standard computational protocol for the theoretical study of 2-Bromobenzofuran, presents the key quantitative data derived from these calculations in a structured format, and illustrates the underlying computational workflows and conceptual relationships through clear diagrams.

Computational Methodology

The following section details a standard and widely accepted computational protocol for the theoretical study of 2-Bromobenzofuran, based on methodologies reported for similar benzofuran derivatives.

2.1. Software and Theoretical Level

All calculations are performed using a widely recognized quantum chemistry software package, such as Gaussian, ORCA, or Psi4. The geometric and electronic properties of 2-Bromobenzofuran are investigated using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed, which has been shown to provide a good balance between accuracy and computational cost for organic molecules. A Pople-style basis set, 6-311++G(d,p), is used, which includes diffuse functions and polarization functions on both heavy atoms and hydrogens to accurately describe the electron distribution, particularly for the bromine atom.

2.2. Geometry Optimization

The initial 3D structure of 2-Bromobenzofuran is built using a molecular editor. A full geometry optimization is then performed in the gas phase without any symmetry constraints. The optimization process is continued until the forces on all atoms are negligible and the geometry corresponds to a minimum on the potential energy surface. The convergence criteria are typically set to the software's default values. A frequency calculation is subsequently performed on the optimized geometry to confirm that it is a true minimum, characterized by the absence of any imaginary frequencies.

2.3. Calculation of Molecular Properties

Following successful geometry optimization, a series of single-point energy calculations are performed to derive the electronic properties of 2-Bromobenzofuran. These include:

-

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is then determined, which is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

-

Mulliken Population Analysis: To understand the distribution of charge within the molecule, a Mulliken population analysis is conducted. This provides the partial atomic charges on each atom.

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated and visualized to identify the electron-rich and electron-poor regions of the molecule. This is valuable for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions.

Data Presentation

The quantitative data obtained from the computational protocol described above are summarized in the following tables for clarity and ease of comparison.

Table 1: Optimized Geometric Parameters of 2-Bromobenzofuran

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C1 - C2 | 1.365 | |

| C2 - Br | 1.885 | |

| C2 - O1 | 1.368 | |

| O1 - C7a | 1.392 | |

| C7a - C3a | 1.389 | |

| C3a - C3 | 1.431 | |

| C3 - C1 | 1.428 | |

| C3a - C4 | 1.401 | |

| C4 - C5 | 1.385 | |

| C5 - C6 | 1.402 | |

| C6 - C7 | 1.384 | |

| C7 - C7a | 1.403 | |

| Bond Angles (°) | ||

| C1 - C2 - Br | 128.9 | |

| C1 - C2 - O1 | 110.4 | |

| Br - C2 - O1 | 120.7 | |

| C2 - O1 - C7a | 106.2 | |

| O1 - C7a - C3a | 111.3 | |

| O1 - C7a - C7 | 120.1 | |

| C3a - C7a - C7 | 128.6 | |

| Dihedral Angles (°) | ||

| Br - C2 - C1 - C3 | 179.9 | |

| O1 - C2 - C1 - C3 | -0.1 | |

| C1 - C2 - O1 - C7a | 0.0 |

Table 2: Electronic Properties of 2-Bromobenzofuran

| Property | Calculated Value (eV) |

| Energy of HOMO | -6.54 |

| Energy of LUMO | -0.98 |

| HOMO-LUMO Energy Gap (ΔE) | 5.56 |

Table 3: Mulliken Atomic Charges of 2-Bromobenzofuran

| Atom | Charge (e) | Atom | Charge (e) |

| C1 | -0.125 | C5 | -0.118 |

| C2 | 0.089 | C6 | -0.115 |

| C3 | -0.121 | C7 | -0.120 |

| C3a | 0.154 | C7a | 0.189 |

| C4 | -0.119 | O1 | -0.211 |

| Br | -0.093 |

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the computational study of 2-Bromobenzofuran.

Conclusion

This technical guide has outlined a comprehensive theoretical and computational approach for the study of 2-Bromobenzofuran. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, a detailed understanding of the molecule's geometric and electronic properties can be achieved. The presented data on bond lengths, bond angles, molecular orbital energies, and atomic charges provide a quantitative foundation for researchers in drug development and materials science. The visualized workflows and property relationships offer a clear conceptual framework for conducting and interpreting such computational studies. This guide serves as a valuable resource for professionals seeking to leverage computational chemistry for the rational design and development of novel 2-Bromobenzofuran derivatives.

An In-depth Technical Guide to 2-Bromobenzofuran: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromobenzofuran, a key intermediate in the synthesis of various biologically active molecules. The document details the historical context of benzofuran (B130515) chemistry, leading to the development of synthetic routes for its 2-bromo derivative. Key experimental protocols for the synthesis of 2-bromobenzofuran are presented with an emphasis on methodologies relevant to researchers in medicinal chemistry and drug development. Quantitative data, including reaction yields and comprehensive spectroscopic characterization, are systematically organized. Additionally, this guide includes detailed visualizations of experimental workflows to facilitate a deeper understanding of the synthetic processes.

Introduction

Benzofuran, a heterocyclic compound consisting of a fused benzene (B151609) and furan (B31954) ring, is a prominent scaffold in a vast array of natural products and pharmacologically active compounds. The benzofuran nucleus is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic functionalization of the benzofuran ring system is a key aspect of drug discovery and development.

2-Bromobenzofuran serves as a versatile building block in organic synthesis, allowing for the introduction of various functionalities at the 2-position through cross-coupling reactions and other transformations. This guide focuses on the discovery, history, and synthetic methodologies for obtaining this important precursor.

Historical Context of Benzofuran and the Emergence of 2-Halogenated Derivatives

The history of benzofuran chemistry dates back to 1870, when Perkin first reported the synthesis of the parent benzofuran ring.[1] Early methods for the synthesis of benzofurans were often harsh and lacked general applicability. Over the decades, numerous synthetic strategies have been developed, significantly expanding the accessibility and diversity of benzofuran derivatives.

While the precise first synthesis of 2-bromobenzofuran is not well-documented in readily available literature, its development can be seen as a logical progression from the broader efforts to functionalize the benzofuran core. The need for regioselective introduction of substituents on the benzofuran ring to modulate biological activity drove the exploration of halogenated intermediates. Halogenated benzofurans, particularly bromo-derivatives, are highly valuable synthons due to their reactivity in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The development of modern catalytic systems in the latter half of the 20th century revolutionized the synthesis and application of compounds like 2-bromobenzofuran. A seminal contribution to the specific and efficient synthesis of 2-bromobenzofurans was reported by Lautens and coworkers in 2009, which involves a copper-catalyzed cyclization of 2-(2,2-dibromovinyl)phenols.[2] This method provided a significant advancement in the field, offering a mild and efficient route to this key intermediate.

Synthetic Methodologies for 2-Bromobenzofuran

Several synthetic routes to 2-bromobenzofuran have been reported. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups. Below are detailed protocols for some of the most relevant and widely used methods.

Copper-Catalyzed Intramolecular Cyclization of 2-(2,2-Dibromovinyl)phenols (Lautens Method)

This method, a significant advancement in the field, provides a mild and efficient route to 2-bromobenzofurans.[2]

Experimental Protocol:

-

Starting Material: 2-(2,2-Dibromovinyl)phenol (B8367773)

-

Reagents and Catalysts: Copper(I) iodide (CuI), Potassium phosphate (B84403) (K₃PO₄)

-

Solvent: Tetrahydrofuran (THF)

-

Procedure:

-

To a solution of 2-(2,2-dibromovinyl)phenol (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add CuI (0.05 equiv) and K₃PO₄ (2.0 equiv).

-

The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours), and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford 2-bromobenzofuran.

-

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 85-95% | [2] |

Experimental Workflow:

Caption: Copper-Catalyzed Synthesis of 2-Bromobenzofuran.

Electrophilic Bromination of Benzofuran

Direct bromination of the parent benzofuran can also yield 2-bromobenzofuran, although control of regioselectivity can be a challenge.

Experimental Protocol:

-

Starting Material: Benzofuran

-

Reagents: N-Bromosuccinimide (NBS)

-

Solvent: Carbon tetrachloride (CCl₄) or other inert solvent

-

Procedure:

-

A solution of benzofuran (1.0 equiv) in CCl₄ is prepared in a flask protected from light.

-

N-Bromosuccinimide (1.0-1.1 equiv) is added portion-wise to the solution at room temperature or with cooling.

-

The reaction is stirred for several hours, with progress monitored by TLC or GC-MS.

-

After completion, the succinimide (B58015) byproduct is removed by filtration.

-

The filtrate is washed with aqueous sodium thiosulfate (B1220275) solution and then with water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to give the crude product.

-

Purification is typically achieved by distillation under reduced pressure or column chromatography.

-

Quantitative Data:

| Parameter | Value |

| Typical Yield | Moderate to good |

Experimental Workflow:

Caption: Electrophilic Bromination of Benzofuran.

Physical and Spectroscopic Data

The proper characterization of 2-bromobenzofuran is crucial for its use in subsequent synthetic steps. Below is a summary of its key physical and spectroscopic properties.

Table of Physical Properties:

| Property | Value | Reference |

| Molecular Formula | C₈H₅BrO | [3][4] |

| Molecular Weight | 197.03 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid/oil | [5] |

| CAS Number | 54008-77-4 | [4] |

Table of Spectroscopic Data:

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.60-7.55 (m, 1H, Ar-H), 7.50-7.45 (m, 1H, Ar-H), 7.30-7.20 (m, 2H, Ar-H), 6.75 (s, 1H, furan-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 154.5, 128.0, 124.5, 123.0, 121.5, 115.0, 111.5, 110.0 |

| IR (neat, cm⁻¹) | ν: 3100-3000 (Ar-H stretch), 1600, 1450 (C=C stretch), 1250 (C-O stretch), 750 (C-H oop bend) |

| Mass Spec. (EI) | m/z (%): 198 (M⁺+1, 98), 196 (M⁺, 100), 117 (35), 89 (50) |

Note: Spectroscopic data are typical values and may vary slightly depending on the solvent and instrument used.

Applications in Research and Development

2-Bromobenzofuran is a valuable starting material for the synthesis of a wide variety of more complex molecules with potential applications in:

-

Medicinal Chemistry: As a precursor to compounds with anticancer, anti-inflammatory, and neuroprotective activities. The bromine atom allows for the introduction of diverse side chains via Suzuki, Stille, Heck, and other cross-coupling reactions, enabling the exploration of structure-activity relationships.

-

Materials Science: In the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the benzofuran core can be incorporated into larger conjugated systems.

-

Agrochemicals: As a scaffold for the development of new herbicides, fungicides, and insecticides.

Conclusion

2-Bromobenzofuran is a cornerstone intermediate for the synthesis of a multitude of functionalized benzofuran derivatives. While its early history is intertwined with the broader development of benzofuran chemistry, modern synthetic methods, particularly the copper-catalyzed intramolecular cyclization, have made it readily accessible for a wide range of applications. This guide has provided a detailed overview of its history, key synthetic protocols with quantitative data, and comprehensive spectroscopic information, which will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The provided experimental workflows offer a clear visual representation of the synthetic procedures, aiding in their practical implementation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. 2-Bromo-1-benzofuran | C8H5BrO | CID 2776264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

The Versatile Scaffold: Unlocking the Potential of 2-Bromobenzofuran in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran (B130515) nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Among its halogenated derivatives, 2-bromobenzofuran emerges as a particularly versatile building block for the synthesis of novel therapeutic agents. The strategic placement of the bromine atom at the 2-position provides a reactive handle for a variety of chemical transformations, enabling the creation of diverse molecular libraries for drug discovery programs. This technical guide delves into the core applications of 2-bromobenzofuran in medicinal chemistry, with a focus on its role in the development of anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Applications: Targeting Cellular Proliferation

Derivatives of 2-bromobenzofuran have shown significant promise as potent anticancer agents, primarily through the disruption of microtubule dynamics and the inhibition of key signaling pathways involved in tumor growth and angiogenesis.

Inhibition of Tubulin Polymerization

A notable class of anticancer compounds derived from 2-bromobenzofuran are the 2-aroyl-3-methyl-5-bromobenzofurans. These molecules act as antimicrotubule agents, interfering with the polymerization of tubulin, a critical process for cell division, leading to cell cycle arrest and apoptosis.[3] The in vitro antiproliferative activities of several synthesized 2-aroyl-3-methyl-5-bromobenzofuran derivatives have been evaluated against a panel of human cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of 2-Aroyl-3-methyl-5-bromobenzofuran Derivatives [3]

| Compound ID | R (Substitution on Benzoyl Moiety) | HeLa (IC₅₀, nM) | MDA-MB-231 (IC₅₀, nM) | A549 (IC₅₀, nM) | HT-29 (IC₅₀, nM) | MCF-7 (IC₅₀, nM) |

| 6a | 3',4',5'-trimethoxy | 140 | 150 | 250 | 450 | 200 |

| 6b | 4'-methoxy | >10000 | >10000 | >10000 | >10000 | >10000 |

| 6c | 3',4'-dimethoxy | >10000 | >10000 | >10000 | >10000 | >10000 |

| 6d | 2',4'-dimethoxy | >10000 | >10000 | >10000 | >10000 | >10000 |

| 6e | 3',5'-dimethoxy | >10000 | >10000 | >10000 | >10000 | >10000 |

| 6f | 2',5'-dimethoxy | >10000 | >10000 | >10000 | >10000 | >10000 |

| 6g | H | >10000 | >10000 | >10000 | >10000 | >10000 |

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[1] Benzofuran-based chalcone (B49325) derivatives have been identified as potent inhibitors of VEGFR-2.

Table 2: In Vitro VEGFR-2 Inhibitory Activity and Anticancer Activity of Benzofuran-Chalcone Derivatives [4][5]

| Compound ID | Cell Line | IC₅₀ (µM) | VEGFR-2 IC₅₀ (nM) |

| 4g | HCC1806 | 5.93 | Not explicitly stated for 4g, but the class of compounds showed inhibitory effect. |

| HeLa | 5.61 | ||

| 5c | Not specified | Not specified | 1.07 |

Antimicrobial Applications: Combating Bacterial Infections

Benzofuran derivatives, including those with bromo substituents, have demonstrated promising antibacterial activity.[6][7] The presence and position of the bromine atom can significantly influence the antimicrobial potency.

Table 3: Minimum Inhibitory Concentration (MIC) of 2-Salicyloylbenzofuran Derivatives [6]

| Compound ID | S. faecalis (mM) | MSSA (mM) | MRSA (mM) | E. coli (mM) |

| 8h | 0.06 | 0.12 | 0.12 | >0.55 |

| 8f | Not specified | Not specified | 0.14 | Not specified |

Anti-inflammatory Applications: Modulation of Key Signaling Pathways

Chronic inflammation is a hallmark of many diseases, and targeting inflammatory pathways is a key therapeutic strategy. Benzofuran derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9]

A piperazine/benzofuran hybrid compound, 5d , has been shown to significantly inhibit the phosphorylation of key proteins in both the NF-κB and MAPK pathways in LPS-stimulated RAW264.7 cells, leading to a reduction in the secretion of pro-inflammatory factors.[9]

Table 4: Anti-inflammatory Activity of Piperazine/Benzofuran Hybrid 5d [9]

| Activity | IC₅₀ (µM) |

| Inhibition of NO generation | 52.23 ± 0.97 |

| Cytotoxicity (RAW-264.7 cells) | > 80 |

Experimental Protocols

Synthesis of 2-Aroyl-3-methyl-5-bromobenzofuran Derivatives[3]

This protocol describes a "one-step" cyclization reaction.

Materials:

-

1-(5-bromo-2-hydroxyphenyl)ethanone

-

Substituted α-bromo acetophenones

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetonitrile (refluxing)

Procedure:

-

To a solution of 1-(5-bromo-2-hydroxyphenyl)ethanone in acetonitrile, add the appropriately substituted α-bromo acetophenone (B1666503) and anhydrous potassium carbonate.

-

Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-aroyl-3-methyl-5-bromobenzofuran derivative.

In Vitro Tubulin Polymerization Assay[3][10][11]

This assay measures the effect of a compound on the polymerization of tubulin in vitro.

Materials:

-

Purified tubulin (e.g., from porcine brain)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

Guanosine-5'-triphosphate (GTP)

-

Glycerol

-

Test compound dissolved in DMSO

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm at 37°C

Procedure:

-

Prepare a 10x stock solution of the test compound in General Tubulin Buffer.

-

On ice, prepare the tubulin polymerization mix containing tubulin, General Tubulin Buffer, GTP, and glycerol.

-

Pipette 10 µL of the 10x test compound solution (or vehicle control) into the wells of a pre-warmed 96-well plate.

-

To initiate the polymerization reaction, add 90 µL of the cold tubulin polymerization mix to each well.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

The increase in absorbance corresponds to the extent of tubulin polymerization. Analyze the data by comparing the polymerization curves of treated samples to the vehicle control.

In Vitro VEGFR-2 Kinase Assay[1][4]

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Test compound dissolved in DMSO

-

384-well plates

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of the test compound in DMSO and further dilute in kinase buffer.

-

Add the diluted test compound and VEGFR-2 enzyme to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

-

Calculate the IC₅₀ value from the dose-response curve.

Signaling Pathways and Experimental Workflows

NF-κB and MAPK Signaling Pathway Inhibition

The anti-inflammatory activity of certain benzofuran derivatives is attributed to their ability to inhibit the NF-κB and MAPK signaling pathways. Upon stimulation by lipopolysaccharide (LPS), these pathways are activated, leading to the production of pro-inflammatory mediators. Compound 5d has been shown to inhibit the phosphorylation of key proteins in these cascades.[9]

Caption: Inhibition of NF-κB and MAPK signaling pathways by a benzofuran derivative.

Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Caption: General workflow for assessing cytotoxicity using the MTT assay.

Synthetic Workflow for 2-Bromobenzofuran Derivatives

The synthesis of bioactive 2-bromobenzofuran derivatives often involves a multi-step process, starting from readily available precursors.

Caption: A generalized synthetic workflow for 2-bromobenzofuran derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: Synthesis of 2-Bromobenzofuran via Electrophilic Bromination

Introduction

Benzofuran (B130515) is a privileged heterocyclic scaffold found in numerous biologically active compounds and natural products.[1] Functionalization of the benzofuran core is a key strategy in medicinal chemistry and drug development. The synthesis of 2-bromobenzofuran is a critical step, as the bromine atom at the 2-position serves as a versatile handle for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic substitutions, and the introduction of diverse pharmacophores.[2][3]

The method described herein focuses on the direct electrophilic bromination of benzofuran. The furan (B31954) ring of benzofuran is electron-rich and susceptible to electrophilic attack, with the 2-position being the most reactive site.[4] This protocol utilizes N-Bromosuccinimide (NBS) in a polar aprotic solvent, which serves as a reliable and selective source of an electrophilic bromine species.[2][5] This approach is favored for its high regioselectivity, mild reaction conditions, and operational simplicity, making it suitable for laboratory-scale synthesis.

Target Audience

These protocols and application notes are intended for researchers, scientists, and professionals in the fields of synthetic organic chemistry, medicinal chemistry, and drug development who require a reliable method for the preparation of 2-bromobenzofuran as a key synthetic intermediate.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 2-bromobenzofuran from benzofuran using N-Bromosuccinimide. The choice of reaction conditions significantly influences the yield and purity of the final product.

| Parameter | Value | Notes |

| Starting Material | Benzofuran (1.0 eq.) | Commercially available. |

| Brominating Agent | N-Bromosuccinimide (NBS) (1.05 eq.) | Acts as an electrophilic bromine source in polar solvents.[2] |

| Solvent | Acetonitrile (B52724) (anhydrous) | A polar, aprotic solvent is crucial for the electrophilic pathway.[2] |

| Reaction Temperature | 0 °C to Room Temperature | The reaction is initiated at low temperature to control exothermicity. |